Klion-D

Description

BenchChem offers high-quality Klion-D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Klion-D including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

77828-66-1 |

|---|---|

Molecular Formula |

C24H23Cl4N5O4 |

Molecular Weight |

587.3 g/mol |

IUPAC Name |

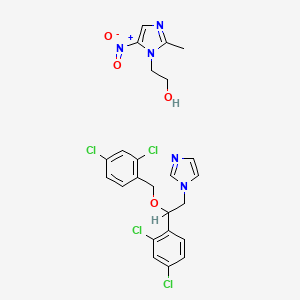

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;2-(2-methyl-5-nitroimidazol-1-yl)ethanol |

InChI |

InChI=1S/C18H14Cl4N2O.C6H9N3O3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;1-5-7-4-6(9(11)12)8(5)2-3-10/h1-8,11,18H,9-10H2;4,10H,2-3H2,1H3 |

InChI Key |

WPTDJHQTSAYOCX-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |

Synonyms |

Klion-D |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Combined Antimicrobial Action of Metronidazole and Miconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of metronidazole (B1676534) and miconazole (B906) nitrate (B79036) is a widely utilized therapeutic strategy for the management of mixed vaginal infections, which frequently involve both bacterial and fungal pathogens. This technical guide provides an in-depth exploration of the distinct and complementary mechanisms of action of these two antimicrobial agents. Metronidazole, a nitroimidazole antibiotic, exerts its cytotoxic effects on anaerobic bacteria and protozoa by disrupting their DNA helical structure and causing strand breakage. Miconazole nitrate, an azole antifungal, primarily acts by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, leading to membrane disruption and fungal cell death. While the clinical efficacy of this combination stems from its broad antimicrobial spectrum, evidence for a synergistic mechanism at the molecular level is not well-established in the current scientific literature. This document details the individual and combined actions, presents relevant quantitative data, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Individual Mechanisms of Action

Metronidazole: A Prodrug Activated by Anaerobic Metabolism

Metronidazole is a concentration-dependent bactericidal agent that is highly effective against anaerobic bacteria and certain protozoa.[1][2][3] Its selective toxicity is a result of its mechanism of activation, which occurs under anaerobic conditions.[1][3]

The mechanism can be summarized in the following steps:

-

Cellular Uptake: As a small, uncharged molecule, metronidazole readily diffuses across the cell membranes of both aerobic and anaerobic microorganisms.[4]

-

Reductive Activation: In the low redox potential environment of anaerobic cells, the nitro group of metronidazole is reduced by intracellular transport proteins, such as ferredoxin or its equivalents.[1][4] This process forms a short-lived, highly reactive nitroso free radical.[1][5] This activation creates a concentration gradient that facilitates the further uptake of the drug.[4]

-

DNA Damage: The generated reactive intermediates interact with microbial DNA, leading to a loss of the helical structure and strand breakage.[1][2][4] This disruption of DNA replication and transcription ultimately results in cell death.[1]

-

Recycling of the Prodrug: After interacting with its target, the radical can be recycled back to its inactive form, ready for reactivation, a process that is inhibited by the presence of oxygen. This explains its selective activity against anaerobes.[3]

Beyond its antimicrobial effects, metronidazole also exhibits anti-inflammatory properties, which are thought to involve the inhibition of neutrophil reactive oxygen species (ROS) production.[1][4]

Miconazole Nitrate: An Inhibitor of Fungal Ergosterol Biosynthesis

Miconazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class.[6][7] Its primary mechanism of action targets the integrity of the fungal cell membrane.[6][8]

The key steps in its mechanism are:

-

Inhibition of 14α-Lanosterol Demethylase: Miconazole inhibits the fungal cytochrome P450 enzyme 14α-lanosterol demethylase.[6][8] This enzyme is critical for the conversion of lanosterol (B1674476) to ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[6][8]

-

Ergosterol Depletion and Accumulation of Toxic Sterols: The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of 14α-methylated precursor sterols, such as lanosterol, within the fungal cell membrane.[6][8]

-

Disruption of Membrane Integrity and Function: The incorporation of these atypical sterols disrupts the normal structure and function of the cell membrane, increasing its permeability.[6] This leads to the leakage of essential intracellular components, such as ions and small molecules, and ultimately results in fungal cell death.[6][8]

Secondary mechanisms of miconazole's antifungal activity include the inhibition of triglyceride and phospholipid biosynthesis and the induction of reactive oxygen species (ROS), which contribute to cellular damage.[9]

Combined Mechanism of Action: A Complementary Approach

The combination of metronidazole and miconazole nitrate is primarily indicated for the treatment of mixed vaginal infections, such as those caused by anaerobic bacteria (e.g., Gardnerella vaginalis), protozoa (Trichomonas vaginalis), and fungi (Candida albicans).[10][11][12] The rationale for this combination lies in the complementary antimicrobial spectra of the two drugs. Metronidazole targets the anaerobic bacteria and protozoa, while miconazole targets the fungal pathogens.[11][12]

Currently, the prevailing understanding is that the two drugs act independently, each exerting its specific mechanism of action on its respective target organisms. While this provides broad-spectrum coverage, there is a lack of substantial evidence in the scientific literature to support a synergistic interaction at the molecular level, where one drug enhances the activity of the other. One in vitro study assessing the interaction of metronidazole with another azole antifungal, clotrimazole (B1669251), against Trichomonas vaginalis reported an indifferent outcome in a checkerboard assay.[13] Another microbiological in vitro study found no obvious synergistic or antagonistic effect between metronidazole and miconazole against Candida albicans, Streptococcus (Group B), Gardnerella vaginalis, and Trichomonas vaginalis.[14]

Therefore, the combined mechanism is best described as a parallel, rather than synergistic, action that effectively addresses polymicrobial infections.

Data Presentation

Table 1: In Vitro Activity of Metronidazole and Miconazole Nitrate Against Key Vaginal Pathogens

| Organism | Drug | MIC Range (µg/mL) | Reference |

| Trichomonas vaginalis | Metronidazole | 0.5 - 32 | [13] |

| Anaerobic Bacteria | Metronidazole | Varies by species | [2] |

| Candida albicans | Miconazole Nitrate | Varies by strain | [7] |

| Gram-positive bacteria | Miconazole Nitrate | Varies by species | [11] |

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific strain and testing methodology.

Table 2: Clinical Efficacy of Metronidazole and Miconazole Nitrate Combination Therapy

| Indication | Dosage | Clinical Cure Rate | Microbiological Cure Rate | Reference |

| Vaginitis (mixed causes) | 750 mg Metronidazole / 200 mg Miconazole Nitrate vaginal pessary, once daily for 7 days | 87.7% | 81.8% (microscopy), 73.9% (C. albicans culture) | [15] |

| Bacterial Vaginosis | 750 mg Metronidazole / 200 mg Miconazole Nitrate vaginal pessary, once daily for 7 days | 75% | 63.6% (G. vaginalis culture negative) | [15] |

| Trichomoniasis | 750 mg Metronidazole / 200 mg Miconazole Nitrate vaginal suppository, once or twice daily for 7 days | 78-80% | Not specified | [16] |

| Bacterial Vaginosis | 750 mg Metronidazole / 200 mg Miconazole Nitrate vaginal ovules vs. 2g oral Metronidazole | Comparable efficacy | Comparable efficacy | [17] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Stock solutions of metronidazole and miconazole nitrate

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the antimicrobial agents in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test organism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well with the microbial suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is read as the lowest concentration of the drug that completely inhibits visible growth.

Checkerboard Assay for Synergy Testing

Objective: To assess the in vitro interaction between two antimicrobial agents.

Procedure:

-

In a 96-well microtiter plate, prepare serial dilutions of metronidazole along the x-axis and miconazole nitrate along the y-axis.

-

This creates a matrix of wells with varying concentrations of both drugs, alone and in combination.

-

Inoculate the plate with a standardized microbial suspension as described in the MIC protocol.

-

Following incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index (FICI) = FIC of Drug A + FIC of Drug B

-

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

Ergosterol Synthesis Inhibition Assay

This protocol is based on spectrophotometric quantification of ergosterol.

Objective: To quantify the inhibition of ergosterol biosynthesis by miconazole nitrate.

Materials:

-

Fungal culture

-

Miconazole nitrate

-

Alcoholic potassium hydroxide (B78521) (KOH)

-

n-heptane

-

Spectrophotometer

Procedure:

-

Culture the fungal cells in the presence of varying concentrations of miconazole nitrate.

-

Harvest the cells by centrifugation.

-

Saponify the cellular lipids by incubating the cell pellet in alcoholic KOH at 85°C for 1 hour.

-

Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

-

Scan the absorbance of the heptane (B126788) layer from 230 to 300 nm. Ergosterol has a characteristic four-peaked absorbance spectrum.

-

Calculate the percentage of ergosterol inhibition at each miconazole concentration compared to a no-drug control.

DNA Fragmentation Assay

This protocol uses agarose (B213101) gel electrophoresis to visualize DNA damage.

Objective: To detect DNA strand breakage induced by activated metronidazole.

Materials:

-

Anaerobic bacterial or protozoal culture

-

Metronidazole

-

Lysis buffer

-

Proteinase K

-

RNase A

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Expose the anaerobic microorganisms to metronidazole.

-

Harvest the cells and lyse them to release the cellular contents.

-

Treat the lysate with RNase A and Proteinase K to remove RNA and proteins.

-

Precipitate the DNA and resuspend it in a suitable buffer.

-

Load the DNA samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with a DNA-binding dye and visualize the DNA under UV light. DNA fragmentation will appear as a smear or a ladder pattern compared to the intact DNA from untreated control cells.

Visualizations

Caption: Mechanism of action of Metronidazole.

References

- 1. benchchem.com [benchchem.com]

- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. rxhive.zynapte.com [rxhive.zynapte.com]

- 5. pjps.pk [pjps.pk]

- 6. Miconazole/Metronidazole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synergistic effects of Miconazole and Polymyxin B on microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of metronidazole alone and in combination with clotrimazole against clinical isolates of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 15. PHARMATECA » Prospects for the use of metronidazole+miconazole in the treatment of mixed vaginal infections [pharmateca.ru]

- 16. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

The Pharmacokinetics of Intravaginal Metronidazole and Miconazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of intravaginal metronidazole (B1676534) and miconazole (B906) nitrate (B79036), two commonly used antimicrobial agents for the treatment of vaginal infections. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in their determination, and presents visual workflows to elucidate the processes involved in these studies.

Introduction

Metronidazole is an antibacterial and antiprotozoal agent effective against anaerobic bacteria and protozoa, such as Gardnerella vaginalis and Trichomonas vaginalis. Miconazole nitrate is a broad-spectrum antifungal agent, particularly effective against Candida albicans. Combination therapy with intravaginal metronidazole and miconazole nitrate is frequently employed to treat mixed vaginal infections. Understanding the pharmacokinetic profiles of these drugs when administered intravaginally is crucial for optimizing therapeutic efficacy and minimizing systemic side effects.

Pharmacokinetics of Intravaginal Metronidazole

Intravaginal administration of metronidazole results in significantly lower systemic exposure compared to oral administration, thereby reducing the potential for systemic adverse effects.

Absorption and Bioavailability

The systemic absorption of metronidazole from vaginal formulations is limited. The bioavailability of metronidazole administered vaginally is approximately 20% compared to the oral route.[1][2][3][4] Studies comparing a 5 g dose of 0.75% metronidazole vaginal gel (37.5 mg metronidazole) to a 500 mg oral dose showed that the resulting metronidazole serum concentrations from the vaginal gel were only about 2% of those seen with the oral dose.[1][5] Another study reported that following a single 5 g dose of 0.75% metronidazole vaginal gel, the mean maximum serum concentration (Cmax) was 237 ng/mL, which is approximately 2% of the Cmax from a 500 mg oral dose.[6] The extent of exposure (AUC) was about 4% of that of a single 500 mg oral dose.[6]

Distribution

Once absorbed systemically, metronidazole is distributed to most body tissues and fluids.

Metabolism and Excretion

Metronidazole is primarily metabolized in the liver into several metabolites, with the hydroxyl metabolite being the most significant and active.[1][2][3] Both unchanged metronidazole and its metabolites are primarily excreted in the urine.[1][2][3] Approximately 20% of the dose is excreted unchanged in the urine.[1][3] The half-life of metronidazole is estimated to be between 6 and 11 hours.[1][2][3]

Quantitative Pharmacokinetic Data for Intravaginal Metronidazole

| Parameter | 0.75% Metronidazole Gel (37.5 mg) | 1.3% Metronidazole Gel (65 mg) | 500 mg Vaginal Suppository | Reference: 500 mg Oral Dose |

| Cmax | 237 ± 69 ng/mL[1] | 239 ng/mL (range: 114-428 ng/mL)[7] | - | 12,785 ng/mL[6] |

| Tmax | 8.4 ± 2.2 hours[1] | 7.3 hours (range: 3.9-18 hours)[7] | - | 1.4 ± 0.6 hours[1] |

| AUC | 4977 ± 2671 ng·hr/mL[1] | 5434 ng·hr/mL (range: 1382-12744 ng·hr/mL)[7] | - | ~125,000 ng·hr/mL[6] |

| Bioavailability | 56%[1] | - | 20%[1][2][3][4] | 100% |

| Half-life (t½) | - | 9.65 hours[7] | 6-11 hours[1][2][3] | - |

Pharmacokinetics of Intravaginal Miconazole Nitrate

The systemic absorption of miconazole nitrate following intravaginal administration is very low.

Absorption and Bioavailability

Studies have consistently shown that only a small fraction of intravaginally administered miconazole nitrate reaches systemic circulation. The absorption is estimated to be approximately 1.4% of the administered dose.[1][3][4][8][9] Following the administration of a single 1200 mg miconazole nitrate vaginal ovule, the mean peak serum concentration (Cmax) was found to be 10.7 ng/mL, occurring at a Tmax of 18.4 hours.[10]

Distribution

Due to its low systemic absorption, the distribution of miconazole nitrate after vaginal administration is not extensively characterized. However, it is known to be highly protein-bound (90-93%).[4]

Metabolism and Excretion

Given the minimal systemic absorption, data on the metabolism of intravaginally administered miconazole is limited. The small amount of absorbed drug is primarily metabolized in the liver. The elimination half-life after intravaginal administration has been reported to be approximately 56.8 hours.[9] Less than 1% is excreted by the kidneys, with about 50% excreted unchanged in the feces.[4]

Quantitative Pharmacokinetic Data for Intravaginal Miconazole Nitrate

| Parameter | 1200 mg Vaginal Ovule (Single Dose) |

| Cmax | 10.7 ng/mL[10] |

| Tmax | 18.4 hours[10] |

| AUC (0-48h) | 329 ng·hr/mL[10] |

| Bioavailability | ~1.4%[1][3][4][8][9] |

| Half-life (t½) | 56.8 hours[9] |

Pharmacokinetics of Intravaginal Metronidazole and Miconazole Nitrate Combination

Combination products containing both metronidazole and miconazole nitrate are widely used. The pharmacokinetic profile of each component in the combination is consistent with their individual profiles.

Absorption and Bioavailability

In a combination vaginal suppository containing 500 mg of metronidazole and 100 mg of miconazole nitrate, the bioavailability of metronidazole is approximately 20% compared to the oral route, while the absorption of miconazole nitrate is very low (approximately 1.4% of the dose).[1][2][3] Miconazole nitrate is often undetectable in plasma following vaginal application of the combination product.[2][8]

Steady-State Concentrations

After daily intravaginal application of a combination product, steady-state plasma levels of metronidazole range from 1.1 to 7.2 µg/mL.[1][2][3][4][8]

Quantitative Pharmacokinetic Data for Intravaginal Combination Therapy

| Drug | Formulation | Bioavailability | Steady-State Plasma Concentration |

| Metronidazole | 500 mg / 100 mg Miconazole Nitrate Suppository | ~20% (vs. oral)[1][2][3] | 1.6 - 7.2 µg/mL[1][2][3] |

| Metronidazole | 750 mg / 200 mg Miconazole Nitrate Suppository | ~20% (vs. oral)[4] | 1.1 - 5.0 µg/mL[4] |

| Miconazole Nitrate | 500 mg Metronidazole / 100 mg Suppository | ~1.4%[1][3] | Undetectable[2][8] |

| Miconazole Nitrate | 750 mg Metronidazole / 200 mg Suppository | ~1.4%[4] | Undetectable[8] |

Experimental Protocols

The determination of pharmacokinetic parameters for intravaginal metronidazole and miconazole nitrate involves several key experimental stages, from study design to bioanalytical quantification.

Study Design for Pharmacokinetic Assessment

A typical pharmacokinetic study for an intravaginal product involves a single-dose, two-way crossover design in healthy female volunteers.[5][11]

-

Subject Recruitment: Healthy, non-pregnant, non-lactating female volunteers are enrolled. Exclusion criteria often include any vulvar or vaginal conditions that might affect drug absorption.[11]

-

Drug Administration: A single dose of the intravaginal formulation (e.g., gel, suppository) is administered. For comparison, an oral dose may also be administered in a separate study period.[5]

-

Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[5][12]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.[12]

Bioanalytical Methods for Drug Quantification

The concentration of metronidazole, its metabolites, and miconazole in plasma samples is typically determined using validated chromatographic methods.

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used methods.

-

Sample Preparation: Plasma samples undergo a protein precipitation step, often with methanol, followed by centrifugation.[13] The supernatant is then separated for analysis.[13]

-

Chromatographic Separation: A C18 reverse-phase column is frequently used.[14] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[14]

-

Detection:

Due to its low plasma concentrations after intravaginal administration, highly sensitive methods like LC-MS/MS are required for the quantification of miconazole.

-

Sample Preparation: Similar to metronidazole analysis, plasma samples are treated to precipitate proteins.

-

Chromatographic Separation: A C18 or other suitable reverse-phase column is used. Chiral chromatography can be employed to separate miconazole enantiomers.[15]

-

Detection: LC-MS/MS operating in MRM mode with positive electrospray ionization is a common detection method.[15]

Conclusion

The intravaginal administration of metronidazole and miconazole nitrate, either alone or in combination, results in effective local drug concentrations with minimal systemic absorption. For metronidazole, systemic bioavailability is approximately 20% of an equivalent oral dose, leading to significantly lower plasma concentrations and a reduced risk of systemic side effects. The systemic absorption of miconazole nitrate is negligible, at approximately 1.4% of the administered dose. This favorable pharmacokinetic profile supports the use of intravaginal formulations for the treatment of various vaginal infections, offering a targeted therapeutic approach with an improved safety profile compared to systemic administration. The experimental protocols outlined in this guide provide a framework for the reliable and reproducible assessment of the pharmacokinetic properties of these and other intravaginally administered drugs.

References

- 1. assets.unilab.com.ph [assets.unilab.com.ph]

- 2. efda.gov.et [efda.gov.et]

- 3. mims.com [mims.com]

- 4. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 5. Pharmacokinetics of intravaginal metronidazole gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intravaginal metronidazole/miconazole for the treatment of vaginal trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. verification.fda.gov.ph [verification.fda.gov.ph]

- 9. Systemic absorption of miconazole from the vagina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioavailability study of a 1200 mg miconazole nitrate vaginal ovule in healthy female adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. Development and validation of HPLC analytical method for quantitative determination of metronidazole in human plasma [inis.iaea.org]

- 15. Enantioselective separation and determination of miconazole in rat plasma by chiral LC-MS/MS: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Synergistic Principles and Antimicrobial Mechanisms of Klion-D

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Klion-D is a combination therapy utilizing Metronidazole (B1676534), an antibacterial and antiprotozoal agent, and Miconazole (B906) Nitrate (B79036), a broad-spectrum antifungal agent. This formulation is designed to offer a comprehensive treatment for mixed vaginal infections, addressing both bacterial and fungal pathogens simultaneously. While the clinical efficacy of this combination is well-documented in the management of conditions like bacterial vaginosis and vulvovaginal candidiasis, this technical guide delves into the distinct mechanisms of action of its components. A thorough review of existing scientific literature did not yield specific in vitro studies providing quantitative data on a synergistic relationship (e.g., Fractional Inhibitory Concentration Index) between metronidazole and miconazole. However, their combined use is rationalized by their complementary antimicrobial spectra, which effectively targets a broader range of pathogens often implicated in mixed infections. This guide provides a detailed overview of the individual signaling pathways and a standardized experimental protocol for assessing potential synergy.

Individual Mechanisms of Action

The therapeutic efficacy of Klion-D stems from the distinct and complementary antimicrobial actions of its two active pharmaceutical ingredients: Metronidazole and Miconazole Nitrate.

Metronidazole: A Prodrug Targeting Anaerobic Pathogens

Metronidazole is a nitroimidazole-class prodrug with potent activity against anaerobic bacteria and certain protozoa. Its mechanism of action is a multi-step process that is highly specific to the anaerobic environment of target organisms.

-

Cellular Uptake: As a small, uncharged molecule, metronidazole readily diffuses across the cell membranes of both anaerobic and aerobic microorganisms.

-

Reductive Activation: The selectivity of metronidazole's cytotoxic effects is achieved through reductive activation, a process that occurs efficiently only in anaerobic cells. Intracellular transport proteins with low redox potential, such as ferredoxin, donate an electron to the nitro group of metronidazole. This reduction transforms the prodrug into a highly reactive nitroso radical anion. This process creates a concentration gradient that facilitates the further uptake of the drug into the cell.

-

DNA Damage: The generated reactive nitroso radicals are the ultimate cytotoxic agents. They interact with the microbial DNA, causing a loss of its helical structure, strand breakage, and overall destabilization.

-

Inhibition of Nucleic Acid Synthesis: The extensive damage to the DNA template inhibits nucleic acid synthesis, a critical process for cell survival and replication, ultimately leading to microbial cell death.

Miconazole Nitrate: An Azole Antifungal Targeting Fungal Cell Membrane Integrity

Miconazole nitrate is an imidazole (B134444) antifungal agent that exerts its effect by disrupting the integrity of the fungal cell membrane. Its primary target is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway.

-

Inhibition of Ergosterol Synthesis: Miconazole potently inhibits the fungal cytochrome P450 enzyme 14α-lanosterol demethylase. This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The imidazole moiety of miconazole binds to the heme iron atom in the active site of the enzyme, preventing it from binding to its natural substrate.

-

Disruption of Membrane Integrity: The inhibition of ergosterol synthesis leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated precursor sterols within the fungal cell membrane. The incorporation of these atypical sterols disrupts the normal structure and function of the membrane, leading to increased permeability.

-

Cellular Leakage and Death: The compromised membrane integrity allows for the leakage of essential intracellular components, such as ions and small molecules, which ultimately leads to fungal cell death.

-

Secondary Mechanisms: Miconazole may also contribute to the accumulation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components and further contributing to its antifungal activity.

Rationale for Combination Therapy

Mixed vaginal infections, involving both bacterial and fungal pathogens, are a common clinical challenge. The combination of metronidazole and miconazole in Klion-D provides a broad spectrum of antimicrobial coverage. Clinical studies have demonstrated the efficacy of this combination in treating vaginitis caused by various pathogens. For instance, a study evaluating a vaginal pessary containing 750 mg of metronidazole and 200 mg of miconazole nitrate found a clinical cure rate of 87.7% in women with vaginitis. The cure rates for bacterial vaginosis and Candida albicans were 75% and 73.9% (based on culture), respectively. While these clinical outcomes support the use of the combination, they do not provide quantitative evidence of a synergistic interaction. The effectiveness is likely due to the simultaneous eradication of co-existing pathogens by each drug's independent mechanism of action.

Quantitative Data on Synergistic Effects

A comprehensive review of the scientific literature did not reveal any publicly available in vitro studies that have quantified the synergistic, additive, or antagonistic effects of the specific combination of metronidazole and miconazole using standard methods such as the checkerboard assay. Therefore, a data table summarizing Fractional Inhibitory Concentration (FIC) indices cannot be provided at this time. The clinical success of the combination is attributed to the complementary coverage of different classes of microorganisms rather than a demonstrated synergistic interaction.

Experimental Protocols

For researchers interested in quantifying the potential synergistic effects of metronidazole and miconazole, the checkerboard microdilution assay is a standard and widely accepted method.

Checkerboard Assay for Synergy Testing

Principle: The checkerboard assay involves the two-dimensional titration of two antimicrobial agents in a 96-well microtiter plate. This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The interaction between the two agents is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

Materials:

-

Metronidazole powder

-

Miconazole nitrate powder

-

Appropriate solvents (e.g., DMSO, water)

-

96-well microtiter plates

-

Sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Multichannel pipette

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare high-concentration stock solutions of metronidazole and miconazole in a suitable solvent.

-

Drug Dilution:

-

Drug A (Metronidazole): Serially dilute the drug horizontally across the columns of the 96-well plate.

-

Drug B (Miconazole): Serially dilute the drug vertically down the rows of the plate.

-

The result is a matrix of wells containing various concentrations of both drugs.

-

-

Controls: Include wells with each drug alone to determine their individual MICs, as well as a growth control well (no drug) and a sterility control well (no inoculum).

-

Inoculation: Inoculate each well (except the sterility control) with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible growth.

-

FICI Calculation: Calculate the FICI using the following formula:

FICI = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Interpretation of Results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Metronidazole.

Caption: Mechanism of action of Miconazole Nitrate.

Caption: Experimental workflow for a checkerboard synergy assay.

In Vitro Susceptibility Testing of Gardnerella vaginalis to Metronidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metronidazole (B1676534) remains a cornerstone in the treatment of bacterial vaginosis (BV), a condition frequently associated with an overgrowth of Gardnerella vaginalis. However, the increasing incidence of treatment failure and recurrent BV underscores the critical need for standardized and accurate in vitro susceptibility testing of G. vaginalis against metronidazole.[1][2] This guide provides a comprehensive overview of the methodologies, data interpretation, and underlying resistance mechanisms pertinent to this crucial area of research.

Mechanisms of Metronidazole Action and Resistance

Metronidazole is a prodrug that requires anaerobic conditions for its activation. In anaerobic bacteria like G. vaginalis, the drug is reduced, leading to the formation of cytotoxic nitroso radicals. These radicals disrupt DNA's helical structure, inducing strand breaks and ultimately leading to bacterial cell death.

Resistance to metronidazole in G. vaginalis is a growing concern and can be multifactorial.[3] Proposed mechanisms include:

-

Suppressed Drug Activation: A decreased rate of metronidazole reduction within the bacterial cell can limit the production of its active form.[3]

-

Enhanced DNA Repair: Increased activity of DNA repair systems can counteract the DNA damage induced by the activated drug.[3]

-

Intrinsic Resistance in Specific Clades: Studies have revealed that G. vaginalis is not a single species but comprises several distinct clades or genospecies. Notably, clades 3 and 4 have been shown to exhibit high levels of intrinsic resistance to metronidazole.[3][4] In contrast, clades 1 and 2 show variable susceptibility.[3][4]

Figure 1: Proposed mechanisms of metronidazole action and resistance in G. vaginalis.

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for obtaining reliable and comparable in vitro susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for the antimicrobial susceptibility testing of anaerobic bacteria, which are often adapted for G. vaginalis.[5][6]

Agar (B569324) Dilution Method

The agar dilution method is a reference method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7]

Methodology:

-

Media Preparation: A suitable growth medium, such as Columbia agar with 5% sheep blood or Brucella agar with 5% laked sheep blood, is prepared.[7]

-

Antimicrobial Incorporation: Serial twofold dilutions of metronidazole are incorporated into the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: G. vaginalis isolates are grown in a suitable broth medium (e.g., Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

-

Inoculation: The bacterial suspension is inoculated onto the surface of the agar plates, typically using a Steer's replicator.[7]

-

Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 37°C for 48 hours.[7]

-

MIC Determination: The MIC is defined as the lowest concentration of metronidazole that completely inhibits the visible growth of the organism.

Figure 2: Workflow for the agar dilution susceptibility testing method.

Broth Microdilution Method

The broth microdilution method is another common technique for MIC determination and is particularly useful for testing a large number of isolates.[8]

Methodology:

-

Plate Preparation: 96-well microtiter plates containing serial twofold dilutions of metronidazole in a suitable broth medium (e.g., Brucella broth) are used.

-

Inoculum Preparation: A standardized inoculum of G. vaginalis is prepared as described for the agar dilution method.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of metronidazole that prevents visible turbidity in the wells.

Figure 3: Workflow for the broth microdilution susceptibility testing method.

Gradient Diffusion (E-test)

The E-test is a commercially available method that provides a quantitative MIC value. It consists of a plastic strip with a predefined gradient of antibiotic.

Methodology:

-

Plate Preparation: An agar plate is uniformly inoculated with a standardized suspension of G. vaginalis.

-

Strip Application: An E-test strip containing a gradient of metronidazole is applied to the surface of the agar.

-

Incubation: The plate is incubated under anaerobic conditions at 37°C for 48 hours.

-

MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.[9]

Quantitative Data on Metronidazole Susceptibility

The susceptibility of G. vaginalis to metronidazole can vary significantly among clinical isolates. The following tables summarize key quantitative data from various studies.

Table 1: CLSI and EUCAST Breakpoints for Metronidazole against Anaerobic Bacteria

| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |

| CLSI | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL |

| EUCAST | ≤ 4 µg/mL | - | > 4 µg/mL |

Table 2: Metronidazole MIC Distribution and Resistance Rates for G. vaginalis

| Study (Year) | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |

| Schuyler et al. (2016)[4] | 87 | Not specified | Not specified | Not specified | Clade 1: 35%, Clade 2: 7.1%, Clade 3: 100%, Clade 4: 100% |

| Armstrong et al. (2025)[9] | 60 | 8 - ≥256 | Not specified | Not specified | 82% (R ≥ 32 µg/mL) |

| de Vos et al. (2024)[10] | Not specified | 4 - 2048 | 64 | Not specified | 64% (CLSI), 88% (EUCAST) at baseline |

| Li et al. (2020)[5] | 10 (planktonic) | Not specified | 7.3 ± 2.6 | Not specified | 58.82% (R ≥ 32 µg/mL) |

| Souza et al. (2016)[6] | 204 | Not specified | Not specified | Not specified | 59.8% |

| Jones et al. (1985)[11] | 11 | 2 - ≥128 | 32 | Not specified | Not specified |

Table 3: Metronidazole MICs for Planktonic vs. Biofilm-forming G. vaginalis

| Study (Year) | Condition | Mean MIC (µg/mL) |

| Li et al. (2020)[5] | Planktonic | 7.3 ± 2.6 |

| Biofilm | 72.4 ± 18.3 |

Note: Biofilm formation has been shown to significantly increase the MIC of metronidazole for G. vaginalis.[5]

Conclusion

The in vitro susceptibility testing of Gardnerella vaginalis to metronidazole is a multifaceted process that requires standardized methodologies and careful interpretation of results. The emergence of resistance, particularly in specific clades and within biofilms, highlights the need for ongoing surveillance and research. This guide provides a foundational understanding of the current techniques and data, aiming to support researchers and clinicians in their efforts to combat bacterial vaginosis and improve patient outcomes.

References

- 1. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]

- 2. droracle.ai [droracle.ai]

- 3. Frontiers | Drug Resistance Mechanisms in Bacteria Causing Sexually Transmitted Diseases and Associated with Vaginosis [frontiersin.org]

- 4. login.medscape.com [login.medscape.com]

- 5. Antimicrobial Susceptibility Testing of Metronidazole and Clindamycin against Gardnerella vaginalis in Planktonic and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wcd2019milan-dl.org [wcd2019milan-dl.org]

- 9. Metronidazole response profiles of Gardnerella species are congruent with phylogenetic and comparative genomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Metronidazole Resistance of Vaginal Swab Isolates from South African Women Treated for Bacterial Vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-vitro and in-vivo activity of metronidazole against Gardnerella vaginalis, Bacteroides spp. and Mobiluncus spp. in bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of an Ecosystem: Metronidazole's Profound Impact on the Vaginal Microbiome

A Technical Guide for Researchers and Drug Development Professionals

Metronidazole (B1676534), a cornerstone in the treatment of bacterial vaginosis (BV), elicits a profound and often tumultuous shift within the delicate vaginal microbiome. While clinically effective in the short term for many, its application frequently leads to high recurrence rates, prompting a deeper investigation into its precise effects on this complex microbial community. This technical guide synthesizes current research to provide an in-depth understanding of metronidazole's impact, offering valuable insights for researchers, scientists, and professionals involved in the development of novel therapeutics for vaginal health.

Mechanism of Action: A Targeted Disruption

Metronidazole is a prodrug that requires activation under anaerobic conditions, a key feature that dictates its spectrum of activity.[1][2][3] Anaerobic bacteria and certain protozoa possess the necessary nitroreductase enzymes to reduce metronidazole's nitro group, generating cytotoxic nitroso radicals.[4] These highly reactive molecules disrupt bacterial DNA and other macromolecules, leading to cell death.[3][4] This targeted mechanism largely spares the facultatively anaerobic or microaerophilic Lactobacillus species that are characteristic of a healthy vaginal microbiome.[1][5]

References

- 1. Recurrent bacterial vaginosis following metronidazole treatment is associated with microbiota richness at diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of metronidazole on concentrations of vaginal bacteria associated with risk of HIV acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Impact of oral metronidazole treatment on the vaginal microbiota and correlates of treatment failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

Preclinical Safety and Toxicology of the Metronidazole/Miconazole Combination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of the combination of metronidazole (B1676534) and miconazole (B906), two widely used antimicrobial agents. The document synthesizes available data on the individual compounds and their combined use, with a focus on acute, subchronic, and chronic toxicity, as well as reproductive and developmental toxicology, genotoxicity, and carcinogenicity. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key toxicological studies are provided to aid in the design and interpretation of future research. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows generated using Graphviz (DOT language) to enhance understanding of the mechanisms of action and toxicological effects.

Introduction

Metronidazole, a nitroimidazole antibiotic, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Miconazole, an imidazole (B134444) antifungal agent, is effective against a broad spectrum of fungi, including Candida species. The combination of metronidazole and miconazole is frequently employed in topical formulations, particularly for the treatment of mixed vaginal infections, leveraging their complementary antimicrobial spectra. A thorough understanding of the preclinical safety and toxicology of this combination is paramount for regulatory approval and safe clinical use.

General Toxicology

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure.

Table 1: Acute Toxicity of Metronidazole

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 3000 - >7500 mg/kg | [1][2] |

| Mouse | Oral | 3800 mg/kg | [1] |

| Mouse | Intraperitoneal | 870 mg/kg | [1] |

Table 2: Acute Toxicity of Miconazole

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 550 mg/kg | [3][4] |

| Mouse | Oral | 519 mg/kg | [3][4] |

| Dog | Oral | 60 mg/kg | [3] |

| Rabbit | Dermal | >1000 mg/kg (ointment) | [5] |

For the combination, a preclinical study in female rats using a vaginal suppository containing 750 mg of metronidazole and 200 mg of miconazole nitrate (B79036) showed no potentiation or synergism in lethal or toxic effects.[3][6] Another study in female Beagle dogs involving vaginal application of the combination found no local or systemic toxic effects.[3][6]

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL).

In subacute toxicity studies in rats, metronidazole administered orally at doses of 200, 400, or 600 mg/kg for 28 days resulted in histopathological alterations in the spleen and testis at the highest dose.[7] A six-month dermal toxicology study of miconazole in rabbits revealed only local effects at the treatment site, with a NOAEL of 40 mg/kg/day.[5]

Specialized Toxicology

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies assess the potential for adverse effects on fertility, pregnancy, and fetal development.

Metronidazole: Reproduction studies in rats at doses up to five times the human dose have not revealed evidence of impaired fertility or harm to the fetus.[8] However, some studies in rats have indicated that metronidazole can interfere with embryonic implantation and fetal organogenesis at high doses (e.g., 130 mg/kg).[9][10][11][12] No fetotoxicity was observed in mice at 20 mg/kg/day orally, but some intrauterine deaths were noted with intraperitoneal administration.[8]

Miconazole: In rats, oral administration of miconazole nitrate at 100 mg/kg/day led to prolonged gestation and a decreased number of live pups.[5] In rabbits, an oral dose of 80 mg/kg/day resulted in an increased number of resorptions and a decreased number of live pups.[5] Miconazole was not found to be teratogenic in rats and rabbits.[3]

Metronidazole/Miconazole Combination: A study in pregnant mice investigated the teratogenic potential of the co-administration of metronidazole and miconazole (60 mg/kg each). The results indicated a potent teratogenic interaction, leading to a significant increase in the incidence of axial skeletal defects when administered on gestation day 8 or 9.[13]

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can indicate mutagenic or carcinogenic potential.

Metronidazole: Metronidazole has shown positive results in the Ames test, indicating it is mutagenic in bacterial systems.[1][14] This is attributed to the reduction of its nitro group to reactive intermediates.[15][16][17] However, in vivo studies in mammals, such as the mouse micronucleus test and chromosome aberration tests in human lymphocytes, have generally yielded negative results.[18]

Miconazole: Miconazole has tested negative in several genotoxicity assays, including the bacterial reverse mutation test (Ames test) and micronucleus assays in mice and rats.[5] However, one study reported that miconazole induced dose-dependent chromosomal aberrations in mouse bone-marrow cells and primary spermatocytes.[6]

Carcinogenicity

Long-term carcinogenicity studies are conducted to evaluate the tumorigenic potential of a substance.

Metronidazole: Metronidazole has been shown to be carcinogenic in mice and rats, leading to an increased incidence of lung tumors in mice and liver tumors in rats in some studies.[8][18] The International Agency for Research on Cancer (IARC) has classified metronidazole as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."

Miconazole: Carcinogenicity studies for miconazole have not been extensively reported in the available literature.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for Metronidazole

-

Objective: To evaluate the mutagenic potential of metronidazole by measuring its ability to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 are commonly used.

-

Methodology:

-

Overnight cultures of the S. typhimurium tester strains are prepared.

-

The test is performed with and without a metabolic activation system (S9 mix from rat liver homogenate) to assess the mutagenicity of both the parent compound and its metabolites.

-

Varying concentrations of metronidazole, a vehicle control, and positive controls are added to molten top agar (B569324) containing a trace amount of histidine and biotin.

-

The bacterial culture is then added, and the mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) on the test plates is counted and compared to the number on the control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.[19][20][21][22]

-

In Vivo Chromosomal Aberration Test for Miconazole

-

Objective: To assess the potential of miconazole to induce structural chromosomal damage in mammalian cells in vivo.

-

Test System: Bone marrow cells from rodents (e.g., mice or rats).

-

Methodology:

-

Animals are administered miconazole, typically via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control group are also included.

-

At appropriate time points after treatment, animals are treated with a metaphase-arresting agent (e.g., colchicine (B1669291) or vinblastine).

-

Animals are euthanized, and bone marrow is collected from the femurs.

-

Bone marrow cells are processed to prepare chromosome spreads on microscope slides.

-

Slides are stained, and metaphase cells are analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

-

The frequency of aberrant cells and the number of aberrations per cell are calculated and statistically compared between the treated and control groups.[23][24]

-

Developmental Toxicity Study for Metronidazole/Miconazole Combination

-

Objective: To evaluate the potential of the combined administration of metronidazole and miconazole to induce embryofetal toxicity and teratogenicity.

-

Test System: Pregnant rodents (e.g., rats or mice).

-

Methodology:

-

Time-mated female animals are randomly assigned to treatment groups: a control group receiving the vehicle, groups receiving metronidazole or miconazole alone, and a group receiving the combination.

-

The test substances are administered during the period of major organogenesis (e.g., gestation days 6-15 for rats).

-

Dams are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Near the end of gestation (e.g., day 20 for rats), the dams are euthanized, and a caesarean section is performed.

-

Uterine contents are examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[25]

-

Signaling Pathways and Mechanisms of Toxicity

Metronidazole: Nitroreductive Activation and Genotoxicity

Metronidazole is a prodrug that requires reductive activation of its nitro group to exert its antimicrobial and cytotoxic effects. This process is more efficient in anaerobic organisms, which possess low redox potential electron transport proteins like ferredoxin. These proteins donate electrons to the nitro group of metronidazole, forming a short-lived, highly reactive nitroso free radical. This radical can interact with and damage cellular macromolecules, including DNA, leading to cell death. In mammalian cells, which are generally aerobic, this reductive activation is less efficient but can still occur, potentially explaining its genotoxic and carcinogenic properties.

Metronidazole's nitroreductive activation pathway.

Miconazole: Inhibition of Ergosterol Synthesis

The primary antifungal mechanism of miconazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By blocking this step, miconazole disrupts the integrity and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

References

- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. scribd.com [scribd.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Miconazole genotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Exploration of Maternal and Fetal Toxicity Risks for Metronidazole-Related Teratogenicity and Hepatotoxicity through an Assessment in Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of metronidazole on placental and fetal development in albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Evaluation of mutagenicity of metronidazole and mizonidazole on the base of lambda prophage induction and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Redox Basis for Metronidazole Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Toxicologic evaluation of metronidazole with particular reference to carcinogenic, mutagenic, and teratogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. re-place.be [re-place.be]

- 22. re-place.be [re-place.be]

- 23. oecd.org [oecd.org]

- 24. scispace.com [scispace.com]

- 25. cot.food.gov.uk [cot.food.gov.uk]

Pharmacodynamics of Klion-D in a Mixed Vaginitis Model: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of Klion-D, a combination therapy containing metronidazole (B1676534) and miconazole (B906), in the context of a mixed vaginitis model. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the drug's mechanisms of action, relevant experimental protocols, and quantitative efficacy data.

Introduction to Klion-D and Mixed Vaginitis

Mixed vaginitis is a complex condition characterized by the co-infection of the vaginal tract with multiple pathogens, most commonly including the protozoan Trichomonas vaginalis, anaerobic bacteria such as Gardnerella vaginalis (a key player in bacterial vaginosis), and the fungal species Candida albicans. Klion-D is a topical therapeutic agent formulated with two active ingredients: metronidazole, an antibacterial and antiprotozoal agent, and miconazole, an antifungal agent.[1] This combination is designed to provide broad-spectrum coverage against the common causative agents of mixed vaginitis.

Metronidazole is effective against anaerobic bacteria and protozoa, while miconazole targets fungal pathogens.[2] The rationale for this combination therapy is to simultaneously address the different classes of microorganisms involved in mixed vaginal infections, a common clinical challenge.[3][4]

Pharmacodynamics of Active Ingredients

The therapeutic effect of Klion-D is a result of the distinct pharmacodynamic properties of its two active components, metronidazole and miconazole.

Metronidazole: Antiprotozoal and Antibacterial Action

Metronidazole is a prodrug that is selectively toxic to anaerobic microorganisms.[5][6] Its mechanism of action involves the following key steps:

-

Cellular Uptake: Metronidazole, a small molecule, passively diffuses into both anaerobic and aerobic cells.

-

Reductive Activation: Inside anaerobic organisms, the nitro group of metronidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin, which is part of the pyruvate:ferredoxin oxidoreductase (PFOR) system.[7] This reduction process is inefficient in aerobic cells, accounting for the drug's selective toxicity.[5]

-

Generation of Cytotoxic Radicals: The reduction of metronidazole results in the formation of a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.[5]

-

DNA Damage and Cell Death: These reactive species interact with the DNA of the microorganism, causing a loss of its helical structure, strand breakage, and inhibition of nucleic acid synthesis.[6][7] This extensive DNA damage ultimately leads to cell death.[6]

In Trichomonas vaginalis, metronidazole has been shown to rapidly inhibit DNA synthesis within 30 minutes of exposure, leading to cell death in approximately 5 hours. The drug's action is associated with the release of thymine (B56734) and thymidine (B127349) phosphates, which may contribute to its specificity, given the high A+T content of the T. vaginalis genome.

The activity of metronidazole against Gardnerella vaginalis is also well-established. The hydroxy metabolite of metronidazole has been found to be more active against G. vaginalis than the parent compound.[8]

Miconazole: Antifungal Action

Miconazole is an imidazole (B134444) antifungal agent with a broad spectrum of activity against yeasts and dermatophytes, including Candida albicans.[9] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[10] This process involves several steps:

-

Inhibition of Lanosterol (B1674476) 14α-demethylase: Miconazole inhibits the cytochrome P-450 enzyme lanosterol 14α-demethylase.[10] This enzyme is crucial for the conversion of lanosterol to ergosterol.

-

Disruption of Ergosterol Synthesis: The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[10]

-

Altered Membrane Permeability and Function: The altered sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability.[9][11] This results in the leakage of essential intracellular components, such as amino acids, proteins, and inorganic cations.[9]

-

Inhibition of Cellular Processes: Miconazole has also been shown to inhibit exogenous respiration in C. albicans.[9][11] Furthermore, it can induce changes in mitochondrial ultrastructure and organization and perturb calcium signaling.[10]

The fungistatic and fungicidal actions of miconazole are attributed to its direct interaction with the fungal cellular membranes.[12]

Data Presentation: Efficacy of Metronidazole and Miconazole Combination

Quantitative data from clinical studies demonstrate the efficacy of the metronidazole and miconazole combination in treating vaginitis.

| Pathogen/Condition | Treatment Regimen | Clinical Cure Rate (%) | Microbiological Cure Rate (%) | Reference |

| Mixed Vaginitis | Metronidazole (750 mg) + Miconazole (200 mg) vaginal pessary daily for 7 days | 87.7 | - | [10][13] |

| Candida albicans | Metronidazole (750 mg) + Miconazole (200 mg) vaginal pessary daily for 7 days | - | 73.9 (culture) | [10][13] |

| Bacterial Vaginosis (G. vaginalis) | Metronidazole (750 mg) + Miconazole (200 mg) vaginal pessary daily for 7 days | - | 75.0 (clinical cure) / 63.6 (negative culture) | [10][13] |

| Trichomonas vaginalis | Metronidazole (750 mg) + Miconazole (200 mg) vaginal suppository 2x/day for 7 days | - | 80 (overall efficacy) | [7] |

| Trichomonas vaginalis | Metronidazole (750 mg) + Miconazole (200 mg) vaginal suppository 1x/day for 7 days | - | 78 (overall efficacy) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the pharmacodynamics of Klion-D in a mixed vaginitis model. While a standardized in vivo model for a triple infection with T. vaginalis, G. vaginalis, and C. albicans is not well-documented, protocols for single-pathogen murine models of vaginitis provide a foundation for developing a mixed infection model. An in vitro co-culture model has also been described.

In Vitro Co-culture Model for Mixed Vaginitis

This protocol, adapted from Cardoso et al. (2025), allows for the simultaneous culture of T. vaginalis, C. albicans, and Lactobacillus crispatus to mimic the vaginal microenvironment.[8]

a. Microorganism Strains and Culture Conditions:

-

Trichomonas vaginalis: Axenically cultured in trypticase-yeast extract-maltose (TYM) medium supplemented with 10% bovine serum at 37°C.

-

Candida albicans: Cultured in Sabouraud dextrose broth at 37°C for 24 hours.

-

Gardnerella vaginalis: Cultured on Columbia agar (B569324) with 5% sheep blood at 37°C in a 5% CO₂ atmosphere.

b. Co-culture Setup:

-

Prepare standardized suspensions of each microorganism.

-

In a 96-well plate, add 50 µL of each adjusted microbial suspension to achieve the desired final concentrations.

-

Incubate the plate at 37°C for 24 hours.

c. Assessment of Antimicrobial Activity (Checkerboard Assay):

-

Prepare serial dilutions of metronidazole and miconazole.

-

Add the drug dilutions to the co-culture wells.

-

After a 24-hour incubation, assess the viability of each microorganism using selective media and microscopy.

-

The Fractional Inhibitory Concentration (FIC) index can be calculated to determine synergistic, additive, indifferent, or antagonistic effects.

Murine Model of Candida Vaginitis

This protocol is based on the methodology described by Yano and Fidel (2011).[9][12][14]

a. Animals:

-

Female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

b. Hormonal Treatment:

-

To induce a state of pseudoestrus, which is necessary for sustained infection, administer 0.1-0.5 mg of β-estradiol in sesame oil subcutaneously three days prior to inoculation.[12]

c. Inoculum Preparation:

-

Culture C. albicans in a suitable broth (e.g., Sabouraud dextrose broth) at 37°C.

-

Wash the yeast cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to 1 x 10⁷ cells/mL.

d. Vaginal Inoculation:

-

Under anesthesia, gently instill 20 µL of the C. albicans suspension into the vaginal lumen.

e. Assessment of Infection and Treatment Efficacy:

-

At desired time points post-inoculation, perform vaginal lavage with sterile PBS.

-

Quantify the fungal burden in the lavage fluid by plating serial dilutions on selective agar (e.g., Sabouraud dextrose agar) and counting colony-forming units (CFUs).

-

Administer Klion-D (or its components) intravaginally and assess the reduction in fungal burden compared to a control group.

Murine Model of Gardnerella vaginalis Vaginosis

This protocol is adapted from studies on murine models of bacterial vaginosis.[6][15][16]

a. Animals and Hormonal Treatment:

-

As described for the Candida vaginitis model.

b. Inoculum Preparation:

-

Culture G. vaginalis on a suitable medium (e.g., Columbia agar with 5% sheep blood) under anaerobic or microaerophilic conditions.

-

Harvest the bacteria and resuspend in sterile PBS to a concentration of 1 x 10⁸ CFU/mL.

c. Vaginal Inoculation:

-

Instill 20 µL of the G. vaginalis suspension into the vagina of estradiol-treated mice.

d. Assessment of Infection and Treatment Efficacy:

-

Perform vaginal lavage at specified time points.

-

Determine the bacterial load by plating serial dilutions of the lavage fluid on selective agar and incubating under appropriate anaerobic conditions.

-

Assess the efficacy of Klion-D by comparing the bacterial load in treated versus untreated animals.

Murine Model of Trichomonas vaginalis Infection

This protocol is based on the work of Singh et al. (2011).[17]

a. Animals and Hormonal/Immunosuppressive Treatment:

-

Female mice.

-

Combined treatment with estrogen and dexamethasone (B1670325) has been shown to prolong infection.

b. Inoculum Preparation:

-

Culture T. vaginalis in a suitable medium (e.g., TYM medium).

-

Wash the parasites and adjust the concentration to 1 x 10⁷ trophozoites/mL.

c. Vaginal Inoculation:

-

Inoculate mice intravaginally with 10 µL of the T. vaginalis suspension. A second inoculation may be given the following day.

d. Assessment of Infection and Treatment Efficacy:

-

Monitor the infection by culturing vaginal swabs or lavage fluid in TYM medium.

-

Evaluate the effect of Klion-D by comparing the presence and motility of trophozoites in treated and control groups.

Note on a Mixed Infection Model: To develop a mixed vaginitis model, a sequential or simultaneous inoculation of the three pathogens could be explored. The hormonal and immunosuppressive pre-treatment may need to be optimized to allow for the sustained co-infection of all three microorganisms. The assessment of infection would require the use of selective culture media for each pathogen from the same vaginal lavage sample.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the pharmacodynamics of Klion-D.

Caption: Metronidazole activation pathway in anaerobic pathogens.

Caption: Miconazole's mechanism of action on the fungal cell membrane.

Caption: Experimental workflow for a murine mixed vaginitis model.

Conclusion

The combination of metronidazole and miconazole in Klion-D offers a targeted and effective approach to the treatment of mixed vaginitis by addressing the distinct pathogens involved. A thorough understanding of the pharmacodynamics of each active ingredient, coupled with robust preclinical and clinical data, is essential for the continued development and optimization of such combination therapies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the complex interactions between pathogens, host, and therapeutic agents in the context of mixed vaginal infections. Future research should focus on the development and validation of a standardized in vivo polymicrobial vaginitis model to better evaluate the synergistic potential and overall efficacy of combination treatments like Klion-D.

References

- 1. In vitro activity of metronidazole alone and in combination with clotrimazole against clinical isolates of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vulvovaginitis: screening for and management of trichomoniasis, vulvovaginal candidiasis, and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prospects for the use of metronidazole+miconazole in the treatment of mixed vaginal infections - Kulikov - Pharmateca [journals.eco-vector.com]

- 4. researchgate.net [researchgate.net]

- 5. Models of Murine Vaginal Colonization by Anaerobically Grown Bacteria [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro co-culture model of Trichomonas vaginalis, Candida albicans, and Lactobacillus crispatus: a system for assessing antimicrobial activity and microorganism interactions in vaginitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocols for vaginal inoculation and sample collection in the experimental mouse model of Candida vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and tolerance of metronidazole and miconazole nitrate in treatment of vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rxhive.zynapte.com [rxhive.zynapte.com]

- 11. Protocols for Vaginal Inoculation and Sample Collection in the Experimental Mouse Model of Candida vaginitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of the standard mouse model for human bacterial vaginosis induced by Gardnerella vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Models of Murine Vaginal Colonization by Anaerobically Grown Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Murine Models of Vaginal Trichomonad Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Murine models of vaginal trichomonad infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Simultaneous Determination of Metronidazole and Miconazole using High-Performance Liquid Chromatography (HPLC)

Introduction

Metronidazole (B1676534), a nitroimidazole derivative, is an antibacterial and antiprotozoal agent. Miconazole (B906) nitrate, an imidazole (B134444) antifungal agent, is effective against a broad spectrum of fungi. The combination of these two active pharmaceutical ingredients (APIs) is commonly found in topical and vaginal formulations for the treatment of mixed infections. This application note describes a validated, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of metronidazole and miconazole in pharmaceutical dosage forms. This method is suitable for routine quality control analysis in the pharmaceutical industry.

Principle

The method separates metronidazole and miconazole on a C18 stationary phase using an isocratic mobile phase. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. Detection and quantification are performed using a UV detector at a wavelength where both compounds exhibit significant absorbance.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Methanol (B129727):Water (40:60, v/v)[1][2] or 0.1% Orthophosphoric Acid:Methanol (75:25, v/v) |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 5 µL[3] |

| Column Temperature | 35°C[3] |

| Detection Wavelength | 254 nm[1][2] or 210 nm or 268 nm |

| Internal Standard | Sulfamethoxazole (optional)[1][2] |

2. Preparation of Solutions

2.1. Mobile Phase Preparation:

-

Methanol:Water (40:60, v/v): Mix 400 mL of HPLC grade methanol with 600 mL of HPLC grade water. Degas the solution by sonication for 15-20 minutes.[1][2]

-

0.1% OPA:Methanol (75:25, v/v): Add 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water to prepare a 0.1% solution. Mix 750 mL of the 0.1% OPA solution with 250 mL of HPLC grade methanol. Degas the solution by sonication.

2.2. Standard Stock Solution Preparation:

-

Accurately weigh 15 mg of Metronidazole and 40 mg of Miconazole Nitrate working standards and transfer to a 20 mL volumetric flask.

-

Add a small amount of diluent (mobile phase) and sonicate to dissolve.

-

Make up the volume to the mark with the diluent.

2.3. Working Standard Solution Preparation:

-

Transfer 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a concentration of 75 µg/mL of Metronidazole and 200 µg/mL of Miconazole Nitrate.

3. Sample Preparation (for a Gel Formulation)

-

Accurately weigh 1000 mg of the gel sample (containing 0.75% metronidazole and 2% miconazole nitrate) and transfer it to a 50 mL volumetric flask.

-

Add approximately 30 mL of the diluent and sonicate for up to 30 minutes to ensure complete dissolution of the active ingredients.

-

Allow the solution to cool to room temperature and then make up the volume to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm PTFE syringe filter before injection into the HPLC system.

4. Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[4] A summary of the validation parameters is presented below.

| Validation Parameter | Metronidazole | Miconazole Nitrate |

| Linearity Range (µg/mL) | 10 - 70[1] | 1 - 20[1] |

| Correlation Coefficient (r²) | > 0.999[4] | > 0.999[4] |

| Limit of Detection (LOD) (µg/mL) | 0.05 - 0.33[1] | 0.16 - 0.27[1] |

| Limit of Quantification (LOQ) (µg/mL) | 0.42 | 1.24 |

| Accuracy (% Recovery) | 98.0 - 102.0%[4] | 98.0 - 102.0%[4] |

| Precision (%RSD) | ≤ 2.0%[4] | ≤ 2.0%[4] |

Results and Discussion